molecular formula C8H12N4O5 B12280969 6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione

6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione

Cat. No.: B12280969
M. Wt: 244.20 g/mol
InChI Key: XCMNLQJDDNSSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aza-2’-deoxy-6-oxo Cytidine is a synthetic nucleoside analog that has garnered significant attention in the fields of epigenetics and cancer therapy. This compound is known for its ability to inhibit DNA methylation, a process that plays a crucial role in gene expression regulation. By incorporating into DNA, 5-Aza-2’-deoxy-6-oxo Cytidine can reactivate silenced genes, making it a valuable tool in the treatment of various malignancies, including myelodysplastic syndrome and acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aza-2’-deoxy-6-oxo Cytidine is synthesized through a multi-step chemical processThe final steps involve deprotection and purification to obtain the desired compound .

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical composition and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically require controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized cytidine analogs .

Mechanism of Action

The primary mechanism of action of 5-Aza-2’-deoxy-6-oxo Cytidine involves its incorporation into DNA during replication. Once incorporated, it forms covalent bonds with DNA methyltransferases, inhibiting their activity and leading to DNA demethylation. This demethylation reactivates silenced genes, which can restore normal cellular functions and inhibit cancer cell growth . The molecular targets include DNA methyltransferases, and the pathways involved are those regulating gene expression and chromatin structure .

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)

InChI Key

XCMNLQJDDNSSFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.